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Compound of Interest

Compound Name: Propargyl-PEG3-CH2COOH

Cat. No.: B610243 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, properties, and applications of

Propargyl-PEG3-CH2COOH, a heterobifunctional linker critical in the fields of bioconjugation

and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras

(PROTACs).

Core Structure and Properties
Propargyl-PEG3-CH2COOH is a polyethylene glycol (PEG)-based linker molecule. Its

structure is characterized by three key functional components: a terminal propargyl group (an

alkyne), a flexible triethylene glycol (PEG3) spacer, and a terminal carboxylic acid group. This

trifecta of functionalities imparts unique characteristics that are highly valued in the synthesis of

complex biomolecules.

The propargyl group serves as a reactive handle for "click chemistry," specifically the copper(I)-

catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and specific

conjugation to molecules containing an azide group.[1] The PEG3 spacer enhances the

solubility and flexibility of the resulting conjugate, which can be crucial for biological

applications.[2] The carboxylic acid provides a versatile point of attachment for primary amines

through amide bond formation, a common linkage in bioconjugation.[3]
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A summary of the key quantitative data for Propargyl-PEG3-CH2COOH is presented in the

table below for easy reference and comparison.

Property Value Reference

IUPAC Name
3,6,9,12-tetraoxapentadec-14-

ynoic acid

CAS Number 1694731-93-5

Molecular Formula C11H18O6

Molecular Weight 246.26 g/mol N/A

Purity Typically ≥98%

Appearance Liquid [2]

Storage Temperature -20°C [2][4]

Solubility
Soluble in Water, DMSO,

DCM, DMF
[4]

Key Applications in Drug Development
The unique heterobifunctional nature of Propargyl-PEG3-CH2COOH makes it a valuable tool

in the development of novel therapeutics. Its primary application lies in the construction of

PROTACs.[1][5] PROTACs are innovative molecules designed to hijack the body's own cellular

machinery to selectively degrade target proteins associated with disease.[6]

This linker is also utilized in other bioconjugation applications, such as the synthesis of

antibody-drug conjugates (ADCs) and the modification of biomolecules for various research

purposes.[2][3]

Experimental Protocols
The following are detailed methodologies for key experiments involving Propargyl-PEG3-
CH2COOH.

Protocol 1: General Procedure for PROTAC Synthesis
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This protocol outlines a two-step synthesis of a PROTAC utilizing Propargyl-PEG3-CH2COOH
as the linker. The first step involves the formation of an amide bond with the first ligand,

followed by a click chemistry reaction to attach the second, azide-modified ligand.

Step 1: Amide Coupling

Dissolve Ligand 1 (containing a primary amine, 1.0 equivalent) and Propargyl-PEG3-
CH2COOH (1.1 equivalents) in a suitable anhydrous solvent such as dimethylformamide

(DMF).

Add coupling reagents, for example, HATU (1.2 equivalents) and DIPEA (2.0 equivalents), to

the solution.

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the

reaction using liquid chromatography-mass spectrometry (LC-MS).

Upon completion, quench the reaction by adding water and extract the product using an

appropriate organic solvent.

Purify the resulting intermediate by column chromatography.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Dissolve the purified intermediate from Step 1 (1.0 equivalent) and the azide-modified Ligand

2 (1.0 equivalent) in a suitable solvent system (e.g., a mixture of t-BuOH and water).

In a separate vial, prepare a solution of a copper(I) source, such as copper(II) sulfate

pentahydrate, and a reducing agent like sodium ascorbate. A ligand such as TBTA can be

pre-mixed with the copper sulfate to stabilize the Cu(I) catalyst.

Add the copper/ascorbate solution to the reaction mixture containing the linker-ligand

intermediate and the second ligand.

Stir the reaction at room temperature for 2-8 hours, monitoring its progress by LC-MS.

Once the reaction is complete, dilute the mixture with water and extract the final PROTAC

product.
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Purify the final PROTAC compound using preparative high-performance liquid

chromatography (HPLC).

Confirm the identity and purity of the purified PROTAC by LC-MS and nuclear magnetic

resonance (NMR) spectroscopy.

Protocol 2: General Click Chemistry Protocol
This protocol provides a general method for the copper-catalyzed click reaction between an

alkyne-containing molecule, such as Propargyl-PEG3-CH2COOH, and an azide-containing

molecule.

Dissolve the alkyne-containing molecule (1 equivalent) and the azide-containing molecule (1

equivalent) in a suitable solvent, such as DMSO or a mixture of water and a miscible organic

solvent.

Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

Prepare a stock solution of copper(II) sulfate pentahydrate (e.g., 0.1 M in water).

Add the sodium ascorbate solution to the reaction mixture (final concentration of 1-2

equivalents).

Add the copper(II) sulfate solution to the reaction mixture (final concentration of 0.1-0.5

equivalents).

If necessary, add a copper-stabilizing ligand like TBTA.

Stir the reaction at room temperature. The reaction is typically complete within 1-12 hours.

Monitor by an appropriate method (e.g., TLC or LC-MS).

Upon completion, the product can be isolated by precipitation, extraction, or chromatography.

Visualizations
Structure of Propargyl-PEG3-CH2COOH
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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